molecular formula C16H23NO3S B14788944 Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate

Tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate

Cat. No.: B14788944
M. Wt: 309.4 g/mol
InChI Key: PSYASUBQXTYWAC-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring substituted with a tert-butyl group, a methoxyphenylthio group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Methoxyphenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrrolidine derivative with a methoxyphenylthiol compound.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide or a similar reagent.

Industrial Production Methods

Industrial production methods for (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with various biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyphenylthio group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features but lacking the pyrrolidine ring and methoxyphenylthio group.

    tert-Butyl 3-((2-hydroxyphenyl)thio)pyrrolidine-1-carboxylate: A similar compound with a hydroxy group instead of a methoxy group.

    tert-Butyl 3-((2-chlorophenyl)thio)pyrrolidine-1-carboxylate: A similar compound with a chloro group instead of a methoxy group.

Uniqueness

(S)-tert-Butyl 3-((2-methoxyphenyl)thio)pyrrolidine-1-carboxylate is unique due to the presence of the methoxyphenylthio group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups and chiral center makes it valuable for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 3-(2-methoxyphenyl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3S/c1-16(2,3)20-15(18)17-10-9-12(11-17)21-14-8-6-5-7-13(14)19-4/h5-8,12H,9-11H2,1-4H3

InChI Key

PSYASUBQXTYWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2OC

Origin of Product

United States

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